(3-Chloro-1-propynyl)cyclohexane
Description
(3-Chloro-1-propynyl)cyclohexane is a halogenated cyclohexane derivative characterized by a cyclohexane ring substituted with a chlorinated propynyl group (-C≡C-CH2Cl) at the 1-position. This compound combines the steric effects of the cyclohexane ring with the electronic influence of the chlorine atom and the triple bond in the propynyl moiety.
Properties
IUPAC Name |
3-chloroprop-1-ynylcyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Cl/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-3,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPVEYOYMRUDJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C#CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204270 | |
| Record name | (3-Chloro-1-propynyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55723-99-4 | |
| Record name | (3-Chloro-1-propynyl)cyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055723994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Chloro-1-propynyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloroprop-1-yn-1-yl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-1-propynyl)cyclohexane typically involves the reaction of cyclohexane with propargyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Cyclohexane+Propargyl ChlorideK2CO3,Refluxthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-1-propynyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The propynyl group can be reduced to form saturated hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH), ammonia (NH3), or thiol compounds under mild conditions.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction Reactions: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Major Products Formed:
Substitution Reactions: Formation of alcohols, amines, or thiols.
Oxidation Reactions: Formation of aldehydes or ketones.
Reduction Reactions: Formation of alkanes.
Scientific Research Applications
Chemistry: (3-Chloro-1-propynyl)cyclohexane is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the effects of alkylating agents on biological systems. It is also used in the development of bioactive molecules.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly as a precursor for the synthesis of drugs with anticancer and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (3-Chloro-1-propynyl)cyclohexane involves its interaction with nucleophiles due to the presence of the chlorine atom. The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The propynyl group can participate in oxidation and reduction reactions, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Chlorocyclohexane (C₆H₁₁Cl)
- Structure : A cyclohexane ring with a single chlorine substituent.
- Properties :
- Comparison : Unlike (3-Chloro-1-propynyl)cyclohexane, Chlorocyclohexane lacks the propynyl group, reducing its reactivity in alkyne-based reactions. Its hazards are primarily linked to volatility and halogenated nature, which may differ from the target compound due to the latter’s triple bond .
2.1.2 2-(3-Chloroprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane
- Structure : A branched cyclohexane derivative with a chloropropenyl group (-CH₂-C(Cl)=CH₂) and alkyl substituents .
- Properties :
- Molecular Weight: 326.99 g/mol.
- Reactivity: The propenyl group (C=C) is less reactive than the propynyl (C≡C) group in this compound, affecting conjugation and electrophilic addition pathways.
- Applications : Supplier data suggest use in specialized organic synthesis .
2.1.3 Adamantane Derivatives with Cyclohexane Solvates
- Structure : Adamantane-based compounds co-crystallized with cyclohexane, such as compound 5d in .
- Properties :
Physicochemical Properties
Stability and Reactivity
- Hydrolysis Sensitivity: Cyclohexane extracts show decreased bioactivity after acid hydrolysis (), suggesting halogenated cyclohexanes may degrade under acidic conditions .
- Solvent Interactions: Fluorescence studies () indicate cyclohexane derivatives exhibit solvent-dependent emission spectra, implying the target compound’s electronic properties could vary in polar vs. non-polar media .
Biological Activity
(3-Chloro-1-propynyl)cyclohexane, with the molecular formula CHCl, is a compound of interest in organic chemistry and pharmacology due to its unique structural features, which include a chlorine atom and a propynyl group attached to a cyclohexane ring. This configuration allows the compound to participate in various chemical reactions and potentially interact with biological systems.
The compound's molecular weight is approximately 184.66 g/mol. Its structure facilitates electrophilic and nucleophilic reactions, making it a candidate for further biological investigations. The presence of the chlorine atom enhances its reactivity, while the propynyl group may influence its interactions with biological targets.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antibacterial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria, including Escherichia coli. Such activity is crucial for developing new antibacterial agents in response to increasing antibiotic resistance .
- Mechanism of Action : The mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that its structure allows it to interfere with critical biochemical pathways, potentially affecting cell wall synthesis or metabolic processes in bacteria .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and similar compounds:
- Inhibition of Folate Biosynthesis : A study identified inhibitors of folate biosynthesis that share structural similarities with this compound. These inhibitors were shown to disrupt essential metabolic pathways in bacterial cells .
- Synergistic Effects with Antibiotics : Research has revealed that this compound can exhibit synergistic effects when combined with known antibiotics, enhancing their efficacy against resistant bacterial strains .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound | Structure/Functional Group | Unique Features |
|---|---|---|
| 1-(Prop-2-yn-1-yloxy)cyclohexanol | Hydroxyl group instead of Cl | Alcohol functionality provides different reactivity |
| 1-Chlorocyclohexene | Lacks propynyl group | Contains a double bond instead of a propynyl chain |
| 3-Chloro-cyclohexene | Chlorine at another position | Different substitution pattern affects reactivity |
This table illustrates how variations in functional groups can influence the reactivity and biological activity of similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
